6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-4-2-3-9(7-10)12-11(8-16)15-5-6-18-13(15)14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVWULZHPGWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374876 | |
| Record name | 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-67-4 | |
| Record name | 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 439094-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the imidazo[2,1-b][1,3]thiazole core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The biological activity of 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of enzymes such as caspase-3, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated based on analogous structures.
Biological Activity
6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole family. Its unique structure, characterized by a fused imidazole and thiazole ring system with a methoxyphenyl substituent, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the compound's biological activity, including its effects on various cancer cell lines, enzyme interactions, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Several studies have assessed the anticancer properties of this compound:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via caspase activation and phosphatidylserine externalization. These processes are critical markers of programmed cell death .
Enzyme Inhibition
The compound has been shown to interact with specific enzymes involved in metabolic pathways:
- Kinase Inhibition : It inhibits certain kinases that play essential roles in cell signaling and regulation. This inhibition can disrupt cellular processes and contribute to its anticancer effects .
Structure-Activity Relationship (SAR)
The presence of the methoxy group in this compound enhances its electronic properties and reactivity compared to other similar compounds. This modification is crucial for improving biological activity and selectivity .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole | 0.65 - 2.25 | Apoptosis induction via caspase activation |
| 6-(3,5-Difluorophenyl)imidazo[2,1-b]thiazole | 0.24 - 1.72 | Cell cycle arrest and apoptosis |
| 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole | 0.79 - 1.6 | Caspase activation and phosphatidylserine externalization |
Case Studies
In one notable study published in Frontiers in Chemistry, a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative activities and induced apoptosis through caspase pathways .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For instance, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- HPLC : Essential for purity assessment (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₂O₂S: calc. 275.0492, observed 275.0489) .
How does the 3-methoxy substituent influence bioactivity compared to other substituents?
Advanced
The 3-methoxy group enhances lipophilicity (logP ~2.5) compared to fluoro derivatives (logP ~2.0), improving membrane permeability. In anticancer assays, methoxy-substituted analogs show 2–3× higher IC₅₀ values against HeLa cells than 3-fluorophenyl counterparts, likely due to improved target binding via hydrogen bonding . However, this group may reduce metabolic stability compared to trifluoromethyl substituents, necessitating prodrug strategies .
How can researchers resolve discrepancies in reported biological activity data?
Q. Advanced
- Assay Standardization : Compare results under consistent conditions (e.g., cell line passage number, serum concentration). For instance, conflicting IC₅₀ values in MCF-7 cells may arise from varying fetal bovine serum (FBS) percentages (5% vs. 10%) .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding by impurities .
- Structural Confirmation : Use X-ray crystallography to rule out polymorphic effects, as seen in imidazothiazole derivatives .
What experimental designs elucidate the mechanism of action?
Q. Advanced
- Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR2) using AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues, as observed in related imidazothiazoles .
- Enzyme Inhibition Assays : Measure IC₅₀ for COX-2 or HDACs using fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for HDACs) .
- Metabolic Stability Studies : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation .
What stability and storage conditions are recommended?
Basic
Store at –20°C under argon in amber vials to prevent aldehyde oxidation. Stability studies show <5% degradation over 6 months when stored as a lyophilized powder with desiccants . For solutions, use anhydrous DMSO (stability ≤30 days at –80°C) .
How can synthetic scalability challenges be addressed?
Q. Advanced
- Solvent Optimization : Replace benzene (hazardous) with toluene or cyclopentyl methyl ether (CPME) for safer scaling .
- Catalytic Efficiency : Use Pd(OAc)₂/XPhos (0.5 mol%) in Suzuki couplings to reduce metal loading and improve yields (>85%) .
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., cyclocondensation) to enhance reproducibility .
What structural features govern solubility and bioavailability?
Q. Advanced
- Methoxy Position : 3-Substitution reduces crystallinity compared to 4-methoxy analogs, enhancing aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .
- Aldehyde Masking : Convert to prodrugs (e.g., oximes or acetals) to improve oral bioavailability. In rats, oxime derivatives show 3× higher AUC₀–24h than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
